molecular formula C5H10N4OS B15255135 1-(2-Methanesulfinylethyl)-1H-1,2,4-triazol-3-amine

1-(2-Methanesulfinylethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15255135
M. Wt: 174.23 g/mol
InChI Key: PJNXBYXBCYFWHV-UHFFFAOYSA-N
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Description

1-(2-Methanesulfinylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-Methanesulfinylethyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 1H-1,2,4-triazole with 2-chloroethyl methyl sulfoxide under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Methanesulfinylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield the corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methanesulfinylethyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfinylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

1-(2-Methanesulfinylethyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(2-Methanesulfinylethyl)piperazine: This compound has a similar sulfoxide group but differs in its core structure, leading to different biological activities and applications.

    1-(2-Methanesulfonylethyl)-2,2-dimethylpiperazine:

The uniqueness of this compound lies in its triazole core, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C5H10N4OS

Molecular Weight

174.23 g/mol

IUPAC Name

1-(2-methylsulfinylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4OS/c1-11(10)3-2-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8)

InChI Key

PJNXBYXBCYFWHV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1C=NC(=N1)N

Origin of Product

United States

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